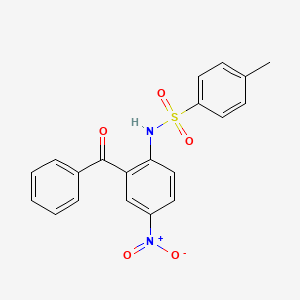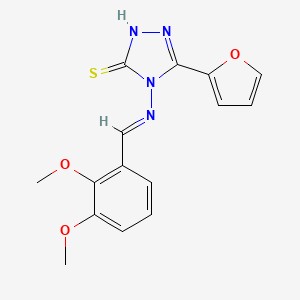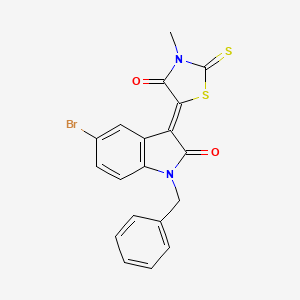
Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate is a complex organic compound with the molecular formula C17H15Cl4N3O2S. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate typically involves multiple steps, including the reaction of benzyl chloride with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with 2-chloroaniline and thiophosgene under controlled conditions to yield the final product .
Industrial Production Methods
the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale and efficiency .
化学反応の分析
Types of Reactions
Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and chloroaniline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic uses, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action for Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
- Benzyl 2,2,2-trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ethylcarbamate
- Benzyl 2,2,2-trichloro-1-(((2-pyridinylamino)carbothioyl)amino)ethylcarbamate
- Benzyl 2,2,2-trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethylcarbamate
Uniqueness
What sets Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate apart from similar compounds is its specific substitution pattern and the presence of the 2-chloroanilino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
特性
CAS番号 |
303062-30-8 |
|---|---|
分子式 |
C17H15Cl4N3O2S |
分子量 |
467.2 g/mol |
IUPAC名 |
benzyl N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C17H15Cl4N3O2S/c18-12-8-4-5-9-13(12)22-15(27)23-14(17(19,20)21)24-16(25)26-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,24,25)(H2,22,23,27) |
InChIキー |
NFQKLTYTGGYHPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11980100.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11980102.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11980110.png)
![3-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11980119.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980131.png)
![(5E)-3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980136.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11980137.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11980141.png)
![4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B11980148.png)
![2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11980155.png)



